

In Vitro Showdown: Thiamphenicol Glycinate vs. Ceftriaxone for Respiratory Pathogens

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Compound of Interest

Compound Name: *Thiamphenicol Glycinate*

Cat. No.: *B1213343*

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In the ongoing battle against respiratory tract infections, the in vitro efficacy of antimicrobial agents remains a cornerstone for guiding therapeutic strategies and informing drug development. This guide provides a detailed comparison of the in vitro activity of **Thiamphenicol glycinate** and Ceftriaxone, two prominent antibiotics utilized in the treatment of such infections. The data presented herein is compiled from a comprehensive review of published experimental studies.

Executive Summary

Thiamphenicol glycinate, a broad-spectrum antibiotic, and Ceftriaxone, a third-generation cephalosporin, both demonstrate potent in vitro activity against a range of common respiratory pathogens. This guide presents a comparative analysis of their Minimum Inhibitory Concentrations (MICs) against key bacteria, outlines the standardized experimental protocols for susceptibility testing, and illustrates their respective mechanisms of action.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the comparative in vitro activity of **Thiamphenicol glycinate** (TG), **Thiamphenicol glycinate** acetylcysteinate (TGA), and Ceftriaxone against common respiratory pathogens. The data is presented as MIC50 and MIC90 (in mg/L), representing the

concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

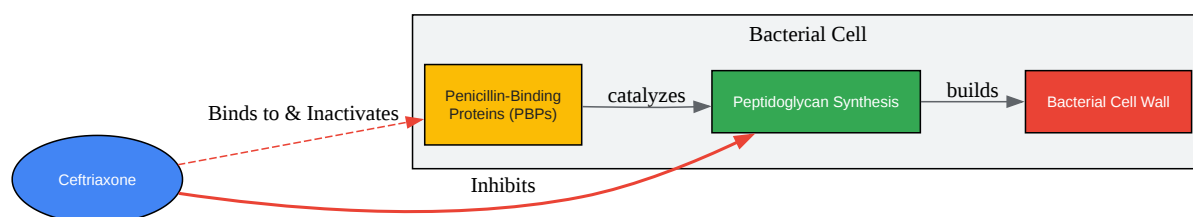
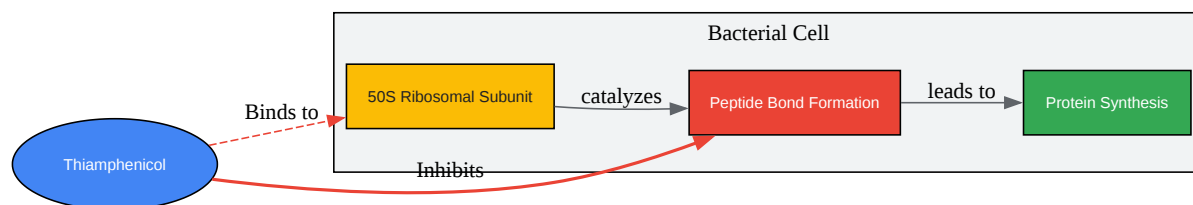
Pathogen	Antibiotic	MIC50 (mg/L)	MIC90 (mg/L)
Staphylococcus aureus	Thiamphenicol glycinate (TG)	4	8
Thiamphenicol glycinate acetylcysteinate (TGA)	4	8	
Ceftriaxone	4	>16	
Klebsiella pneumoniae	Thiamphenicol glycinate (TG)	4	8
Thiamphenicol glycinate acetylcysteinate (TGA)	4	8	
Ceftriaxone	≤0.25	1	
Streptococcus pyogenes	Thiamphenicol glycinate (TG)	0.5	1
Thiamphenicol glycinate acetylcysteinate (TGA)	0.5	1	
Ceftriaxone	≤0.06	≤0.06	
Streptococcus pneumoniae	Thiamphenicol glycinate (TG)	0.5	1
Thiamphenicol glycinate acetylcysteinate (TGA)	0.5	1	
Ceftriaxone	0.12	0.5	

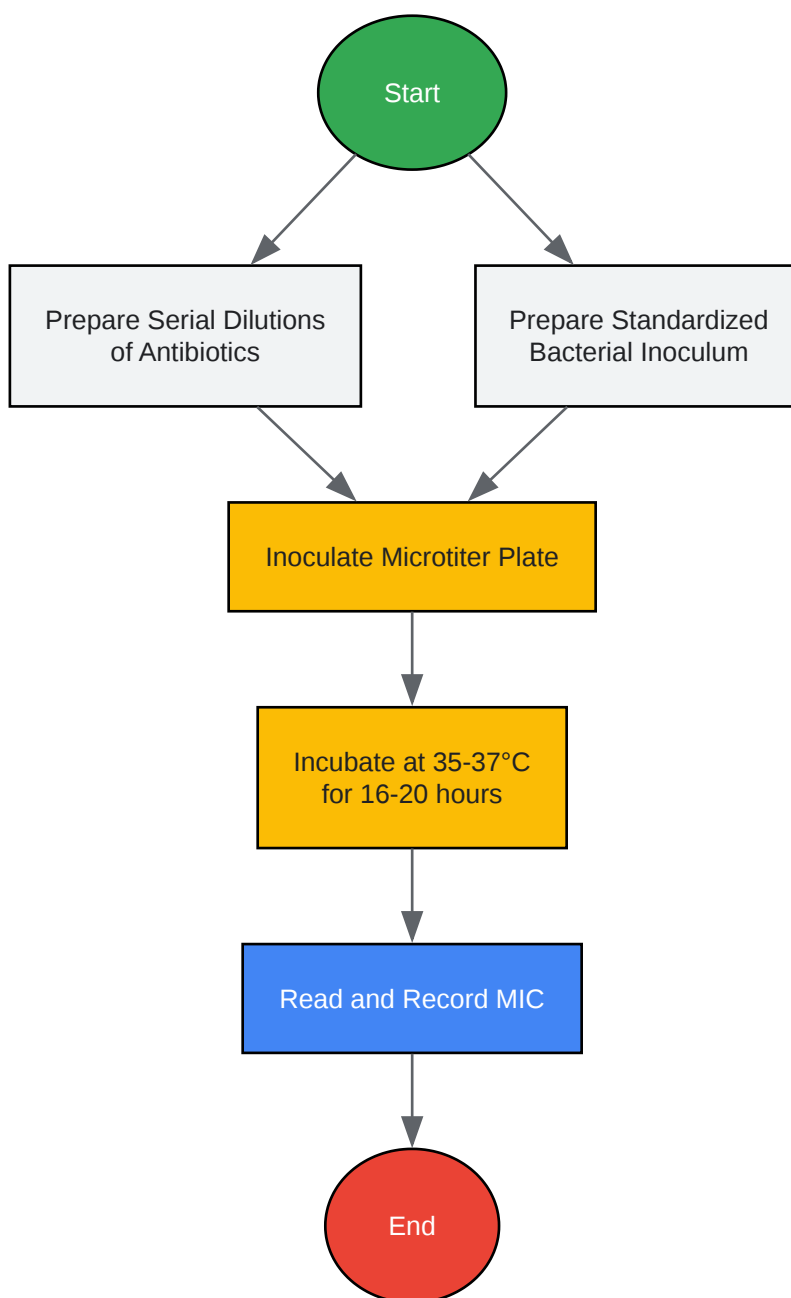
Moraxella catarrhalis	Thiamphenicol glycinate (TG)	0.5	1
Thiamphenicol glycinate acetylcysteinate (TGA)	0.5	1	
Ceftriaxone	≤0.12	0.25	
Haemophilus influenzae	Thiamphenicol glycinate (TG)	0.25	0.5
Thiamphenicol glycinate acetylcysteinate (TGA)	0.25	0.5	
Ceftriaxone	≤0.03	≤0.03	

Mechanisms of Action

The antibacterial effects of Thiamphenicol and Ceftriaxone are achieved through distinct molecular pathways.

Thiamphenicol: This antibiotic functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This action is primarily bacteriostatic.





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